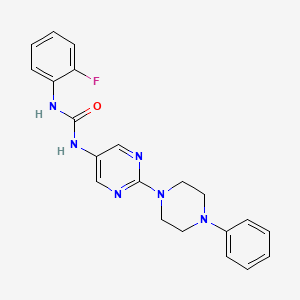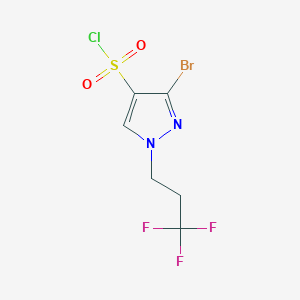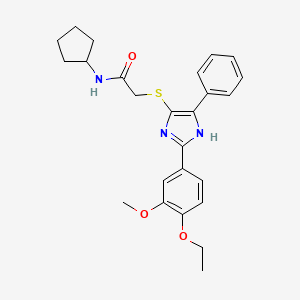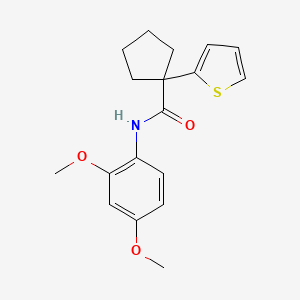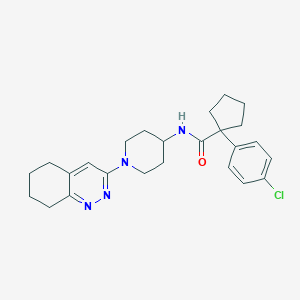
4-(Oxolan-3-yl)piperidin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-3-yl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7. It is not intended for human or veterinary use and is available for research use only. It can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Study
A study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of compounds related to 4-(Oxolan-3-yl)piperidin-4-ol hydrochloride. These compounds, incorporating 1,3,4-oxadiazole and phenylsulfonyl moieties, were evaluated for their antibacterial properties against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).
Ultrasound-promoted Synthesis
Rajesh et al. (2012) reported on the ultrasound-promoted synthesis of novel bipodal and tripodal piperidin-4-ones, which could be reduced to piperidin-4-ols using silica chloride under ultrasonic irradiation. This method provided a higher yield and demonstrated the efficiency of ultrasonic methods in synthesizing complex piperidin-4-ol derivatives (Rajesh, Reddy, & Vijayakumar, 2012).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a compound closely related to 4-(Oxolan-3-yl)piperidin-4-ol hydrochloride, 4-Piperidinecarboxylic acid hydrochloride, was examined by Szafran et al. (2007) using single crystal X-ray diffraction and other spectroscopic methods. This study provided insight into the conformation and interactions within the crystal structure, highlighting the compound's structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Spectral Characterization of Degradation Impurities
Munigela et al. (2008) conducted a study on paroxetine hydrochloride hemihydrate, identifying and characterizing two unknown impurities through spectral data. This research underscores the importance of understanding the degradation pathways and impurities in pharmaceutical compounds, which could include structures similar to 4-(Oxolan-3-yl)piperidin-4-ol hydrochloride (Munigela et al., 2008).
Wirkmechanismus
The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry . Blockade of the CCR5 receptor seems not only to treat HIV-1 infections but also, importantly, not to be associated with any mechanism-related side effects .
Eigenschaften
IUPAC Name |
4-(oxolan-3-yl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(2-4-10-5-3-9)8-1-6-12-7-8;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGIMFSYXOVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


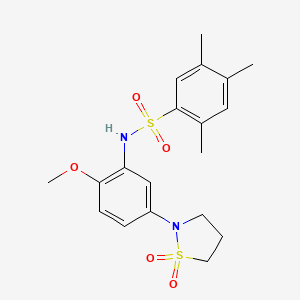
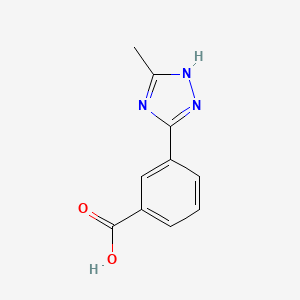

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
